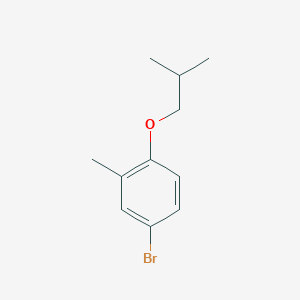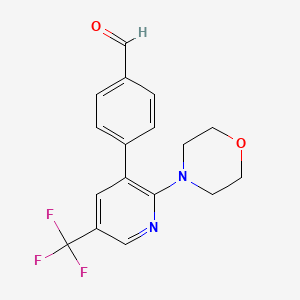
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene
Descripción general
Descripción
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene is an organic compound characterized by a bromine atom, a methyl group, and a 2-methylpropoxy group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents like ether and acetone but insoluble in water . It is often used as an intermediate in organic synthesis for the production of various other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-1-(2-methylpropoxy)benzene using a brominating agent such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) . Another method involves the substitution reaction where a suitable precursor undergoes a nucleophilic substitution reaction to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving brominated organic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and drugs.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar structure but contains a methylsulfonyl group instead of a 2-methylpropoxy group.
1-Bromo-2-methyl-4-(2-methylpropoxy)benzene: This is a positional isomer with the same molecular formula but different arrangement of substituents.
Uniqueness
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group influences its solubility and reactivity, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propiedades
IUPAC Name |
4-bromo-2-methyl-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDSKNYMSGAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)


![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)





![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
